molecular formula C13H27N B14399129 1H-Azepine, 2-heptylhexahydro- CAS No. 89656-49-5

1H-Azepine, 2-heptylhexahydro-

Cat. No.: B14399129
CAS No.: 89656-49-5
M. Wt: 197.36 g/mol
InChI Key: SIJCJSWEFVOBQL-UHFFFAOYSA-N
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Description

However, the evidence includes detailed data on 1H-Azepine, hexahydro-2-propyl- (CAS 13748-14-6) and a structurally related compound, 1H-Azepine, hexahydro-1,5-dimethyl-2-(1-methylethyl)- (CAS 6301-55-9). For clarity, this analysis will focus on these two compounds, with the caveat that direct data on the heptyl derivative is absent from the provided sources.

Chemical Reactions Analysis

1H-Azepine, 2-heptylhexahydro- undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azepinones, while reduction can produce azepanes .

Scientific Research Applications

1H-Azepine, 2-heptylhexahydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Azepine, 2-heptylhexahydro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact pathways involved vary based on the specific application and the derivative used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between 1H-Azepine, hexahydro-2-propyl- and 1H-Azepine, hexahydro-1,5-dimethyl-2-(1-methylethyl)- , based on the available evidence:

Property 1H-Azepine, hexahydro-2-propyl- (CAS 13748-14-6) 1H-Azepine, hexahydro-1,5-dimethyl-2-(1-methylethyl)- (CAS 6301-55-9)
Substituents Propyl group at position 2 1,5-Dimethyl and 2-isopropyl groups
Molecular Formula Not explicitly stated, inferred as C₉H₁₇N C₁₁H₂₃N
Hazard Profile Acute toxicity (oral, skin, eye), respiratory irritation No hazard data provided in evidence
Regulatory Status Not classified as carcinogenic by IARC, ACGIH, NTP, or OSHA No carcinogenicity data available
Physical/Chemical Data No reported data on appearance, melting/boiling points, etc. No data provided beyond molecular formula

Key Findings:

Structural and Functional Differences

  • Substituent Effects: The 2-propyl derivative (CAS 13748-14-6) has a simpler structure compared to the 1,5-dimethyl-2-isopropyl variant (CAS 6301-55-9).
  • No comparable data exists for the 1,5-dimethyl-2-isopropyl variant.

Data Limitations

  • Missing Physicochemical Data : Neither compound has reported melting/boiling points, solubility, or stability data in the provided evidence, limiting direct comparisons .
  • Application Context: The 2-propyl variant is explicitly noted as a laboratory chemical and intermediate in synthesis , while the 1,5-dimethyl-2-isopropyl compound’s uses are unspecified .

Properties

CAS No.

89656-49-5

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

2-heptylazepane

InChI

InChI=1S/C13H27N/c1-2-3-4-5-7-10-13-11-8-6-9-12-14-13/h13-14H,2-12H2,1H3

InChI Key

SIJCJSWEFVOBQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CCCCCN1

Origin of Product

United States

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